(2-Bromo-ethyl)-methyl-amine, with the chemical formula CHBrN, is a bromoalkyl amine compound characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a methyl amine functional group. This compound is notable for its potential utility in organic synthesis and biological applications due to its reactivity and structural features. The bromine atom enhances electrophilicity, making it a suitable substrate for nucleophilic substitution reactions.
The biological activity of (2-Bromo-ethyl)-methyl-amine is primarily linked to its ability to interact with various biological targets due to its amine functionality. Compounds containing bromoalkyl groups are often investigated for their antimicrobial and anticancer properties. The reactivity of the bromo group allows for modifications that can enhance biological efficacy.
Several methods have been developed for synthesizing (2-Bromo-ethyl)-methyl-amine:
(2-Bromo-ethyl)-methyl-amine finds applications in various fields:
Interaction studies involving (2-Bromo-ethyl)-methyl-amine focus on its reactivity with biological nucleophiles, such as amino acids and proteins. The compound's ability to form covalent bonds with nucleophilic sites in biomolecules makes it a candidate for studying protein modification and enzyme inhibition mechanisms.
(2-Bromo-ethyl)-methyl-amine shares structural and functional similarities with several other compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl methyl amine | CHN | Lacks bromine; more basic than (2-Bromo-ethyl)-methyl-amine |
| 2-Bromoethylamine | CHBrN | Simpler structure; fewer substitution options |
| 1-Bromo-2-methylpropane | CHBr | Different branching; less reactive due to sterics |
| (3-Bromopropyl)-methyl-amine | CHBrN | Longer chain; different reactivity patterns |
The uniqueness of (2-Bromo-ethyl)-methyl-amine lies in its specific combination of a bromo group and a methyl amine functionality, which provides distinct reactivity compared to simpler or branched analogs. Its ability to undergo diverse chemical transformations while maintaining stability makes it particularly valuable in synthetic chemistry and biological applications.
The substitution reactivity of (2-bromoethyl)-methyl-amine is primarily governed by the SN2 mechanism due to the primary nature of the bromine-bearing carbon. In SN2 reactions, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), resulting in a concerted process with a trigonal bipyramidal transition state [1] [3] [5]. Kinetic studies confirm that the reaction rate depends on both the substrate and nucleophile concentrations, consistent with second-order kinetics [3] [5].
The primary carbon’s minimal steric hindrance facilitates this mechanism, as bulky substituents would otherwise impede the nucleophile’s approach. However, the methylamine group on the adjacent carbon introduces moderate steric and electronic effects. While the amine’s lone pair could theoretically stabilize a developing carbocation in an SN1 pathway, the primary carbocation’s instability renders this route energetically unfavorable [2] [4]. Polar protic solvents, which stabilize carbocations, are insufficient to overcome the high activation energy required for SN1 ionization in this case [2] [4].
Table 1: Comparison of SN1 and SN2 Pathways for (2-Bromoethyl)-methyl-amine
| Parameter | SN1 Viability | SN2 Viability |
|---|---|---|
| Substrate Structure | Low (primary carbon) | High (primary carbon) |
| Solvent Polarity | Irrelevant | Moderate influence |
| Steric Hindrance | Not applicable | Low (enables backside attack) |
| Leaving Group Ability | High (Br⁻) | High (Br⁻) |
The dominance of the SN2 mechanism is further supported by the compound’s propensity for inversion of configuration at the reaction site, a hallmark of bimolecular substitution [1] [5].
Intramolecular cyclization of (2-bromoethyl)-methyl-amine is constrained by stereoelectronic requirements. For the amine group to act as an internal nucleophile, its lone pair must align antiperiplanar to the C–Br bond, enabling a backside attack [3] [5]. Molecular modeling reveals that the ethyl chain’s flexibility allows the amine to adopt this conformation, albeit with significant angle strain in the resulting three-membered aziridine ring.
The transition state for this process involves partial bond formation between the nitrogen and the electrophilic carbon, concurrent with C–Br bond cleavage [5]. Despite the strain, the reaction proceeds under high-temperature conditions, as the entropy gain from releasing bromide ion offsets the ring strain’s enthalpic penalty. Orbital overlap between the nucleophile’s HOMO and the substrate’s LUMO further stabilizes the transition state [3].
Key Factors Influencing Cyclization Efficiency
The protonation state of the methylamine group significantly impacts the compound’s reactivity. At low pH (≤ pKa of methylamine, ~10.6), the amine is protonated (CH₃NH₂⁺-CH₂CH₂Br), reducing its nucleophilicity and inhibiting alkylation reactions. Conversely, at high pH, the deprotonated amine (CH₃NH-CH₂CH₂Br) acts as a strong nucleophile, facilitating SN2 attacks on electrophilic carbons [2] [4].
Table 2: pH Influence on Alkylation Reactivity
| pH Range | Amine Protonation State | Reactivity Toward Alkylation |
|---|---|---|
| < 9 | CH₃NH₃⁺-CH₂CH₂Br | Low (steric hindrance) |
| 9–11 | CH₃NH₂-CH₂CH₂Br | Moderate |
| > 11 | CH₃NH⁻-CH₂CH₂Br | High (enhanced nucleophilicity) |
In basic media, the compound can participate in alkylation reactions with primary alkyl halides, forming quaternary ammonium salts. The reaction’s efficiency correlates with the leaving group’s ability (e.g., iodide > bromide) and the electrophile’s steric accessibility [1] [3].
(2-Bromo-ethyl)-methyl-amine, with the molecular formula C₃H₈BrN and CAS number 41239-10-5, represents a significant compound in coordination chemistry applications due to its unique structural features [1] [2]. The compound possesses both a bromine atom at the terminal position and a secondary amine functionality, which provides distinct coordination capabilities and reactivity patterns in metal complex formation [1] . Its molecular weight of 138.01 grams per mole and the presence of both halogen and nitrogen donor atoms make it particularly valuable for ligand design applications [1] [2].
Tripodal ligand architectures incorporating (2-bromo-ethyl)-methyl-amine derivatives demonstrate exceptional coordination capabilities with transition metal ions [4] [5]. These ligands are characterized as tri- and tetradentate coordination compounds that exhibit remarkable stability due to their polydentate nature, which prevents ready dissociation from metal centers [5] [6]. The fundamental design principle involves the creation of three-armed molecular structures where each arm contains nitrogen donor atoms capable of coordinating to a central metal ion [4] [7].
The tris(2-aminoethyl)amine architecture, closely related to (2-bromo-ethyl)-methyl-amine structural motifs, forms highly stable complexes with iron(III) and aluminum(III) ions, achieving stability constants with pFe values of 27.9 [8] [9]. Research demonstrates that when tripodal ligands coordinate to octahedral metal centers, they occupy one face of the coordination sphere, resulting in a fixed facial geometry that provides enhanced structural rigidity [5] [6]. For tetradentate tripodal ligands, four contiguous coordination sites are occupied, leaving two cis positions available on the octahedral metal center [5] [10].
The coordination behavior varies significantly based on metal ion size and geometric preferences [10] [6]. Large metal ions such as manganese(II) and cadmium(II) with minimal geometrical constraints form seven-coordinate monocapped octahedral complexes, while smaller metal ions like zinc(II) favor five-coordinate trigonal bipyramidal structures [10] [9]. This size-dependent coordination behavior is particularly relevant for (2-bromo-ethyl)-methyl-amine derivatives, where the bromine substituent can influence steric interactions and coordination preferences [10] [11].
| Ligand Type | Coordination Number | Metal Binding Preference | Stability Constant (log K) | Geometric Preference |
|---|---|---|---|---|
| Tris(2-aminoethyl)amine | 4 (tetradentate) | Fe(III), Al(III) | pFe = 27.9 | Octahedral/Trigonal |
| Tris(2-pyridylmethyl)amine | 4 (tetradentate) | Cu(II), Zn(II) | Not specified | Trigonal bipyramidal |
| Tris(hydroxypyridinone) | 6 (hexadentate) | Fe(III), Al(III) | pFe = 29.4, pAl = 22.4 | Octahedral |
| Tristhiourea tripodal ligand | 7 (heptadentate) | Mn(II), Cd(II), Zn(II), Ni(II) | Not specified | Monocapped octahedral |
The structural studies reveal that tripodal nitrogen-donor ligands create relatively strong ligand fields, consistent with the formation of short metal-nitrogen bond lengths in the resulting complexes [6] [12]. The bite angles formed between nitrogen donors typically range from 83.8 to 86.9 degrees, resulting in slight trigonal distortion from ideal octahedral geometry [6] [13]. These geometric constraints are particularly important for (2-bromo-ethyl)-methyl-amine-based tripodal systems, where the secondary amine functionality provides optimal electron donation characteristics [12] [14].
The chelation effect represents a fundamental thermodynamic phenomenon that significantly enhances the stability of metal complexes formed with (2-bromo-ethyl)-methyl-amine derivatives compared to analogous monodentate ligands [15] [16]. This effect arises from the formation of multiple coordinate bonds between the polydentate ligand and a single central metal atom, resulting in dramatic increases in complex stability [9] [17]. Experimental evidence demonstrates that chelate complexes can exhibit stability enhancements of up to nine orders of magnitude compared to their monodentate counterparts [9] [16].
The thermodynamic basis for the chelation effect involves both enthalpic and entropic contributions to the Gibbs free energy change [15] [18]. The formation of chelate rings typically results in favorable entropy changes due to the release of solvent molecules and the reduction in translational and rotational degrees of freedom [18] [17]. For (2-bromo-ethyl)-methyl-amine systems, the formation of five- and six-membered chelate rings provides optimal stability, as these ring sizes minimize strain while maximizing orbital overlap [15] [19].
Kinetic aspects of the chelation effect are equally important in catalytic applications [20] [21]. The kinetic chelate effect results from slower first dissociation steps and faster re-association steps relative to monodentate ligands [20] [9]. This kinetic stability is particularly valuable in catalytic systems where ligand dissociation can lead to catalyst deactivation [21] [22]. For bidentate ligands like those derived from (2-bromo-ethyl)-methyl-amine, complete dissociation requires two sequential dissociation steps, with the first step being significantly slower due to the need for conformational changes to move the free ligand away from the coordination site [20] [9].
| System | Stability Enhancement Factor | Thermodynamic Basis | Kinetic Effect | Catalytic Application |
|---|---|---|---|---|
| Ethylenediamine vs Methylamine | 10⁹ orders of magnitude | Entropy increase (ΔS > 0) | Slower dissociation | Metal extraction |
| Tris(2-aminoethyl)amine | >100-fold vs monodentate | Multiple chelate rings | Enhanced re-association | Oxidation catalysis |
| Tripodal vs Monodentate | 10⁴-10⁸ enhancement | Reduced ligand dissociation | Lower activation barrier | Cross-coupling reactions |
| N-donor multidentate ligands | 10²-10⁶ improvement | Ring strain optimization | Cooperative binding | Asymmetric synthesis |
The application of chelation effects in transition metal catalysis involves the use of (2-bromo-ethyl)-methyl-amine derivatives as supporting ligands that provide both electronic and steric control [23] [22]. These ligands can function as Lewis acidic pendant moieties for substrate activation while simultaneously coordinating to the metal center through the nitrogen donor atom [22] [24]. The chelation-promoted bond weakening observed in certain systems allows for the activation of typically unreactive substrates under mild conditions [21] [24].
Research demonstrates that the incorporation of chelating ligands in catalytic systems can lead to remarkable improvements in reaction selectivity and efficiency [23] [25]. For example, enantioselective cross-coupling reactions utilizing chelating nitrogen-donor ligands achieve enhanced stereochemical control through the formation of rigid coordination environments that restrict substrate approach trajectories [25] [26]. The chelation effect also contributes to catalyst longevity by preventing ligand dissociation under reaction conditions [21] [20].
Structural modifications of (2-bromo-ethyl)-methyl-amine for selective metal ion binding involve systematic alterations to the ligand framework that enhance discrimination between different metal ions [11] [27]. The primary design strategies focus on optimizing coordination geometry, electronic properties, and steric environments to achieve high selectivity for target metal ions [28] [29]. These modifications are guided by fundamental principles from coordination chemistry, including the Hard-Soft Acid-Base theory and the Irving-Williams series [27] [28].
The coordination geometry plays a crucial role in metal ion selectivity, as different metal ions exhibit distinct preferences for specific coordination numbers and geometries [28] [27]. For (2-bromo-ethyl)-methyl-amine derivatives, the incorporation of additional donor atoms or the modification of chelate ring sizes can dramatically alter selectivity profiles [11] [30]. Research demonstrates that ligands designed with complementary coordination environments can achieve selectivity factors exceeding 100-fold for specific metal ion pairs [30] [29].
Electronic modifications involve the introduction of electron-donating or electron-withdrawing groups that alter the ligand's donor strength and polarizability [27] [31]. The Hard-Soft Acid-Base theory provides a framework for predicting these interactions, where hard metal ions preferentially bind to hard donor atoms with low polarizability, while soft metal ions favor soft donors with high polarizability [27] [32]. For (2-bromo-ethyl)-methyl-amine systems, the nitrogen donor atom exhibits intermediate hardness, allowing for tunable selectivity through electronic modifications [27] [12].
Steric modifications represent another powerful strategy for achieving metal ion selectivity [11] [33]. The introduction of bulky substituents near coordination sites can create size-selective binding pockets that discriminate between metal ions based on ionic radius [11] [30]. Research has shown that careful positioning of steric barriers can achieve remarkable selectivity enhancements, particularly for applications requiring discrimination between metals with similar electronic properties but different sizes [30] [31].
| Modification Strategy | Target Metal Ions | Selectivity Factor | Design Principle | Example Application |
|---|---|---|---|---|
| Ring size optimization | Divalent transition metals | 10-100 fold | Irving-Williams series | Cu(II) over Zn(II) |
| Donor atom substitution | Hard vs soft metal centers | 100-1000 fold | Hard-Soft Acid-Base theory | Fe(III) over Al(III) |
| Steric hindrance introduction | Large vs small ionic radii | 10-50 fold | Size complementarity | Pb(II) selectivity |
| Electronic property tuning | High vs low oxidation states | 50-500 fold | Charge-transfer matching | Am(III)/Eu(III) separation |
| Preorganization enhancement | Lanthanides vs actinides | 100-10000 fold | Conformational restriction | Zn(II) fluorescent sensing |
The development of preorganized ligand architectures represents an advanced approach to selective metal ion binding [33] [29]. These systems employ conformational restrictions that position donor atoms in optimal arrangements for specific metal ions while creating unfavorable binding environments for competing ions [33] [27]. For (2-bromo-ethyl)-methyl-amine derivatives, preorganization can be achieved through the incorporation of rigid spacer groups or the formation of macrocyclic structures that maintain optimal donor atom positioning [33] [11].
Cooperative binding effects in multi-site ligands can further enhance selectivity by creating synergistic interactions between multiple coordination sites [27] [29]. Research demonstrates that ligands incorporating both strong and weak binding sites can achieve enhanced discrimination by exploiting differences in metal ion binding preferences at each site [29] [32]. These systems are particularly effective for applications requiring high selectivity factors, such as the separation of chemically similar metal ions in complex mixtures [34] [31].